2-methylbut-3-yn-2-yl 4-nitrobenzoate

Description

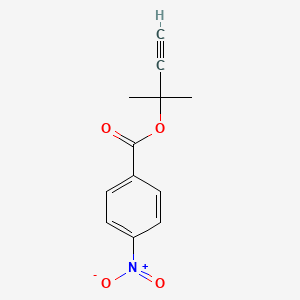

2-Methylbut-3-yn-2-yl 4-nitrobenzoate is an organic ester characterized by a 4-nitrobenzoate moiety linked to a 2-methylbut-3-yn-2-yl group. This structure combines the electron-withdrawing nitro group on the aromatic ring with a branched alkyne substituent, which confers unique physicochemical properties.

Properties

CAS No. |

42969-18-6 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

2-methylbut-3-yn-2-yl 4-nitrobenzoate |

InChI |

InChI=1S/C12H11NO4/c1-4-12(2,3)17-11(14)9-5-7-10(8-6-9)13(15)16/h1,5-8H,2-3H3 |

InChI Key |

RUJMFXQCSVIWGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#C)OC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylbut-3-yn-2-yl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 2-methylbut-3-yn-2-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process . The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)

Reaction Time: 12-24 hours

Industrial Production Methods

On an industrial scale, the production of 2-methylbut-3-yn-2-yl 4-nitrobenzoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-Methylbut-3-yn-2-yl 4-nitrobenzoate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ester group can be hydrolyzed to yield 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol under acidic or basic conditions.

Addition: The triple bond in the 2-methylbut-3-yn-2-yl group can undergo addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH)

Addition: Bromine (Br2), hydrogen bromide (HBr)

Major Products

Reduction: 2-methylbut-3-yn-2-yl 4-aminobenzoate

Hydrolysis: 4-nitrobenzoic acid and 2-methylbut-3-yn-2-ol

Addition: 2-bromo-2-methylbut-3-yn-2-yl 4-nitrobenzoate

Scientific Research Applications

2-Methylbut-3-yn-2-yl 4-nitrobenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methylbut-3-yn-2-yl 4-nitrobenzoate involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The ester linkage allows for hydrolysis, releasing the active 4-nitrobenzoic acid, which can further participate in biochemical reactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-methylbut-3-yn-2-yl 4-nitrobenzoate and their distinguishing features:

Key Observations:

- Alkyne vs. Alkyl/Alkene Substituents : The 2-methylbut-3-yn-2-yl group introduces strain from the triple bond, which may enhance reactivity in click chemistry or cycloaddition reactions compared to saturated analogs like 2-methylpentan-2-yl 4-nitrobenzoate. However, this could also reduce metabolic stability relative to alkyl derivatives .

- Electron-Withdrawing Effects : The nitro group on the benzoate ring is common across analogs, but substituents like bromine (in methyl 2-bromo-5-nitrobenzoate) further increase electrophilicity, enabling diverse reactivity in synthesis .

- Biological Interactions : Compounds with aromatic or heterocyclic substituents (e.g., benzothiazole) exhibit enhanced antimicrobial activity, suggesting that the alkyne group in the target compound could be modified to optimize bioactivity .

Reactivity and Stability

- The alkyne group in 2-methylbut-3-yn-2-yl 4-nitrobenzoate may participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioconjugation chemistry. This contrasts with saturated analogs, which lack such reactivity .

- Fluorinated analogs (e.g., ethyl 4-fluorobut-2-ynoate) demonstrate that halogenation increases lipophilicity and metabolic stability, suggesting that introducing fluorine into the alkyne chain could enhance the target compound’s pharmacokinetic profile .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.